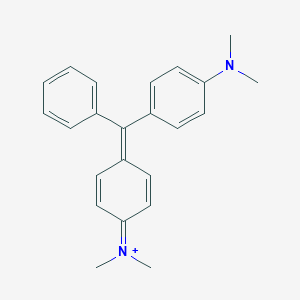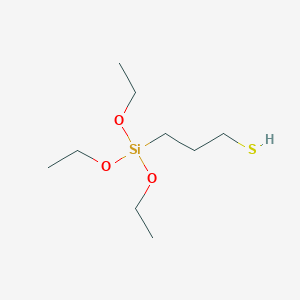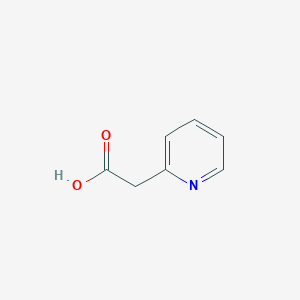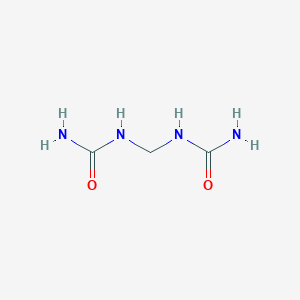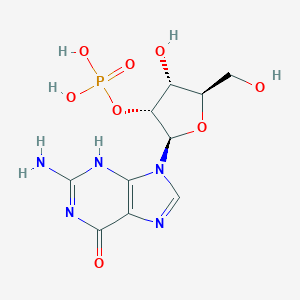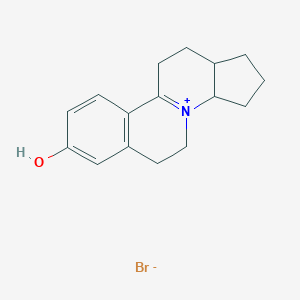
Naphthalene, decahydro-2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, decahydro-2,3-dimethyl-, also known as tetralin, is a bicyclic hydrocarbon with the chemical formula C10H12. It is a colorless liquid with a mild aromatic odor and is used in various industrial applications, including as a solvent, fuel additive, and in the production of synthetic resins and plastics. In recent years, it has gained attention for its potential use in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Atmospheric Degradation Studies Studies have shown that naphthalene and its derivatives, including dimethyl derivatives, are subject to atmospheric degradation. Specifically, these compounds undergo nighttime degradation by gas-phase reactions with nitrate radicals. The rate constants for these reactions have been measured, providing valuable data for understanding the atmospheric behavior of these hydrocarbons (Phousongphouang & Arey, 2002).
Vibrational Spectroscopy and Molecular Structure A detailed study involving FTIR and FT Raman spectroscopy, along with ab-initio HF and DFT calculations, was conducted on 2,3-dimethyl naphthalene. This research provides insights into the molecular and vibrational structure of the compound, shedding light on the effects of methyl group substitution on its molecular properties (Prabhu, Periandy, & Mohan, 2011).
Anaerobic Biodegradation Pathways Research into the anaerobic degradation pathways of polycyclic aromatic hydrocarbons used naphthalene as a model compound. This study identified key intermediate metabolites and suggested a sequential reduction pathway for naphthalene degradation, providing a deeper understanding of the anaerobic biodegradation of such compounds (Zhang, Sullivan, & Young, 2004).
Polymer Synthesis and Properties Research has been conducted on the synthesis and characterization of decahydronaphthalene-containing polyesters. These studies revealed the thermal stability and optical properties of the resulting polymers, providing valuable insights for materials science and engineering (Dennis, Enokida, & Long, 2015).
Chemical and Supramolecular Applications A comprehensive review explored the developments in the field of naphthalene diimides, including their applications in supramolecular chemistry, sensors, and molecular devices. This review highlights the versatility and potential of naphthalene derivatives in various scientific fields (Kobaisi et al., 2016).
Propiedades
Número CAS |
1008-80-6 |
|---|---|
Nombre del producto |
Naphthalene, decahydro-2,3-dimethyl- |
Fórmula molecular |
C12H22 |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h9-12H,3-8H2,1-2H3 |
Clave InChI |
UBGLIVPMNDOOTE-UHFFFAOYSA-N |
SMILES |
CC1CC2CCCCC2CC1C |
SMILES canónico |
CC1CC2CCCCC2CC1C |
Otros números CAS |
1008-80-6 |
Sinónimos |
DECAHYDRO-2,3-DIMETHYLNAPHTHALENE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



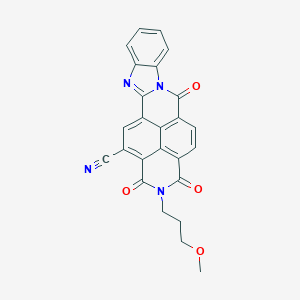
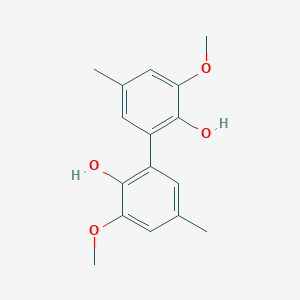

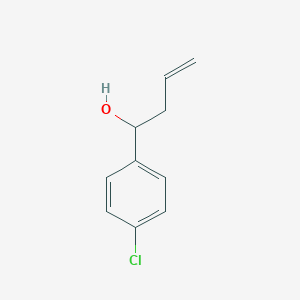
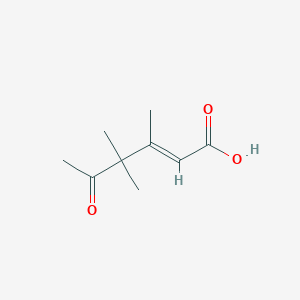
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)

